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Introduction

Perlecan (HSPG2) is a large heparan sulfate proteoglycan that is a key component of
basement membranes and other extracellular matrices. It plays a crucial role in a wide range of
biological processes, including tissue development and maintenance, angiogenesis, and
growth factor signaling. Due to its multifaceted functions, the generation of mouse models with
a disrupted Hspg2 gene has been instrumental in understanding its physiological and
pathological roles.

This document provides detailed application notes and protocols for the generation and
analysis of various perlecan knockout mouse models. It covers conventional knockout,
conditional knockout, and exon-specific deletion strategies, offering researchers a
comprehensive guide to select and develop the most appropriate model for their studies.

Perlecan Knockout Mouse Models: A Comparative
Overview

Several strategies have been employed to generate perlecan knockout mice, each with distinct
advantages and applications. The choice of model depends on the specific research question,
particularly given that a complete null mutation is perinatally lethal.
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Conventional Perlecan Knockout (Hspg2-/-)

Conventional knockout of the Hspg2 gene results in embryonic or perinatal lethality.[1][2][3]
This lethality is primarily attributed to severe defects in cardiac and skeletal development,
including respiratory failure at birth.[1][2][4] While these models have been crucial in
demonstrating the essential role of perlecan in development, their utility for studying postnatal
functions is limited.

Conditional Perlecan Knockout (Hspg2loxP/loxP; Cre®)

To circumvent the lethality of the full knockout, conditional models using the Cre-LoxP system
have been developed.[2] This approach allows for the tissue-specific or temporal deletion of the
Hspg2 gene by crossing a mouse line carrying a "floxed" Hspg?2 allele (exons flanked by LoxP
sites) with a Cre recombinase-expressing mouse line. This strategy has been successfully
used to study the role of perlecan in specific tissues, such as cartilage, by using a Col2al
promoter-driven Cre.[1][2]

Exon 3 Null (Heparan Sulfate Deficient)

A specific knockout of exon 3 of the Hspg2 gene has been generated to study the function of
the heparan sulfate side chains of perlecan.[1][5] Exon 3 encodes the attachment sites for
these chains.[5] Mice homozygous for this deletion are viable and fertile but exhibit specific
phenotypes, such as lens degeneration.[5] This model is valuable for dissecting the roles of the
perlecan core protein versus its heparan sulfate chains.

Quantitative Phenotypic Data of Perlecan Knockout
Mouse Models

The following tables summarize the key quantitative data from various perlecan knockout
mouse models.
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Model Genotype
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Key
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Hspg2-/~
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Embryonic or

perinatal lethal

Severe skeletal
dysplasia,
cardiac defects
(outflow tract [1][31[6][7]
abnormalities,

blood leakage),

exencephaly

Conditional
Knockout
(Cartilage-

specific)

HspgZ2loxP/loxP;
Col2al-Cre
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Develops a

phenotype

similar to human
Dyssegmental

Dysplasia,

S?:vzrman- [Hi2]
Handmaker type

(DDSH) and
Schwartz-Jel

syndrome (SJS)

Exon 3 Null

Hspg2A3/A3

Viable and fertile

Small eyes, lens
degeneration,
(5]

altered lens

capsule structure
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Experimental Protocols
Protocol 1: Generation of Hspg2 Knockout Mice using

CRISPR/Cas9

This protocol provides a general framework for generating Hspg2 knockout mice using

CRISPR/Cas9 technology. Specific gRNA sequences and donor templates should be designed
and validated based on the desired mutation.

1.1. Guide RNA (gRNA) Design and Synthesis

» Target Selection: Identify a target region in an early exon of the mouse Hspg2 gene (e.qg.,
exon 2) to induce a frameshift mutation.
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e gRNA Design: Use online tools (e.g., CRISPOR) to design gRNAs with high on-target and
low off-target scores.

o Synthesis: Synthesize the gRNAs using commercially available kits or order synthetic
gRNAs.

1.2. Preparation of Microinjection Mix

e Prepare a microinjection mix containing:
o Cas9 protein or mMRNA
o Synthesized gRNA(S)

o (Optional) Single-stranded oligodeoxynucleotide (ssODN) donor template for specific
mutations.

e The final concentrations of each component should be optimized.

1.3. Microinjection into Mouse Zygotes

o Harvest zygotes from superovulated female mice.

e Microinject the prepared mix into the pronucleus or cytoplasm of the zygotes.
o Transfer the microinjected zygotes into pseudopregnant recipient female mice.
1.4. Screening of Founder Mice

o At 10-14 days of age, obtain tail biopsies from the resulting pups.

o Extract genomic DNA.

o Perform PCR amplification of the target region followed by Sanger sequencing ora T7
endonuclease | (T7E1) assay to identify indels.

Protocol 2: Generation of Conditional Hspg2 Knockout
Mice via Homologous Recombination in Embryonic
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Stem (ES) Cells

This protocol outlines the traditional method for generating conditional knockout mice.
2.1. Construction of the Targeting Vector
 |solate a genomic clone of the mouse Hspg2 gene.

» Design and construct a targeting vector containing:

[¢]

5'"and 3' homology arms flanking the target exon(s).

[e]

LoxP sites flanking the target exon(s).

o

A positive selection cassette (e.g., neomycin resistance) flanked by FRT sites for later
removal by Flp recombinase.

o

A negative selection cassette (e.g., thymidine kinase) outside the homology arms.

2.2. ES Cell Culture and Electroporation

o Culture mouse ES cells on a feeder layer of mitotically inactivated mouse embryonic
fibroblasts.

» Linearize the targeting vector and electroporate it into the ES cells.

o Select for correctly targeted ES cells using positive-negative selection (e.g., G418 and
Ganciclovir).

2.3. Screening of ES Cell Clones

e Pick and expand resistant ES cell clones.

e Screen for homologous recombination by Southern blotting or long-range PCR using probes
and primers outside the targeting vector's homology arms.

2.4. Generation of Chimeric Mice
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* Inject correctly targeted ES cells into blastocysts from a donor mouse strain (e.g.,
C57BL/6J).

o Transfer the injected blastocysts into pseudopregnant recipient females.
« |dentify chimeric offspring by coat color.
2.5. Germline Transmission and Breeding

» Breed chimeric mice with wild-type mice to test for germline transmission of the targeted
allele.

o Genotype the offspring to identify those carrying the floxed Hspg2 allele.
e Cross heterozygous mice to obtain homozygous floxed mice (Hspg2loxP/loxP).

» Breed homozygous floxed mice with a tissue-specific Cre-driver line to generate conditional
knockout mice.

Protocol 3: Genotyping of Perlecan Knockout Mice

This protocol provides a general method for genotyping mice with modified Hspg?2 alleles.
Primer sequences need to be designed based on the specific genetic modification.

3.1. Genomic DNA Extraction

Obtain a small tail biopsy (1-2 mm) from each mouse.

Digest the tissue overnight at 55°C in a lysis buffer containing Proteinase K.

Inactivate the Proteinase K by heating at 95°C for 10 minutes.

Use the crude lysate directly for PCR or perform a DNA purification step.
3.2. PCR Amplification
» Design three primers for each allele:

o Aforward primer upstream of the modified region.
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o Areverse primer within the inserted cassette (e.g., LoxP site or neomycin cassette).

o Areverse primer downstream of the modified region (for the wild-type allele).

e Set up PCR reactions using a standard Tag polymerase mix.
o Example PCR program:
o Initial denaturation: 94°C for 3 minutes.
o 35 cycles of:
» Denaturation: 94°C for 30 seconds.
= Annealing: 55-60°C for 30 seconds (optimize for specific primers).
» Extension: 72°C for 1 minute (adjust based on amplicon size).
o Final extension: 72°C for 5 minutes.
3.3. Gel Electrophoresis
e Run the PCR products on a 1.5-2% agarose gel.

 Visualize the bands under UV light to determine the genotype based on the expected band
sizes for the wild-type, heterozygous, and homozygous alleles.
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Caption: Workflow for CRISPR/Cas9-mediated generation of Hspg2 knockout mice.
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Caption: Workflow for generating conditional Hspg2 knockout mice via ES cells.
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Caption: Perlecan's role in modulating signaling pathways in the ECM.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
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scientists and researchers to drive progress in science Phone: (601) 213-4426
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